Stannane, trimethyl(3-methylphenyl)-
Description
Stannane, trimethyl(3-methylphenyl)- (CAS: 937-01-9), also known as m-Tolyltrimethylstannane, is an organotin compound with the molecular formula C₁₀H₁₆Sn . It consists of a tin (Sn) atom bonded to three methyl groups and a 3-methylphenyl (m-tolyl) aromatic substituent. This compound is widely used in Stille coupling reactions, a pivotal method in polymer chemistry and organic synthesis for forming carbon-carbon bonds . Its structure balances steric accessibility and electronic modulation, making it a versatile reagent in catalytic processes.
Properties
CAS No. |
937-01-9 |
|---|---|
Molecular Formula |
C10H16Sn |
Molecular Weight |
254.94 g/mol |
IUPAC Name |
trimethyl-(3-methylphenyl)stannane |
InChI |
InChI=1S/C7H7.3CH3.Sn/c1-7-5-3-2-4-6-7;;;;/h2-3,5-6H,1H3;3*1H3; |
InChI Key |
KWGXEOLVIDRMDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)[Sn](C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
The reactivity and applications of organotin compounds depend on their substituents. Below is a comparative analysis of trimethyl(3-methylphenyl)stannane with analogous stannanes:
Key Observations :
- Steric Effects : The 3-methylphenyl group in the target compound introduces moderate steric hindrance compared to bulkier substituents like tributyl groups in . This balance enhances its reactivity in transmetallation steps during Stille coupling .
- Electronic Effects : The methyl group on the phenyl ring is electron-donating, increasing electron density at the aromatic ring. This contrasts with electron-withdrawing groups like CF₃ in , which reduce nucleophilicity .
- Heteroaromatic Analogues : Stannanes with thiophene (e.g., ) or furan substituents exhibit higher nucleophilicity due to heteroatom resonance, accelerating transmetallation kinetics .
Reactivity in Stille Coupling Reactions
Stille coupling efficiency depends on the nucleophilicity and steric profile of the stannane:
- Trimethyl(3-methylphenyl)stannane demonstrates moderate reactivity in coupling reactions. Its methyl-substituted phenyl group provides sufficient electron density for transmetallation while avoiding excessive steric hindrance .
- Trimethyl(thiophen-2-yl)stannane exhibits higher reactivity due to sulfur's electron-rich nature, enabling faster Pd-Sn bond formation .
- Tributyl[3-(trifluoromethyl)phenyl]stannane shows lower reactivity in coupling due to the electron-withdrawing CF₃ group and bulky tributyl substituents, which slow transmetallation .
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